molecular formula C21H17BrN2O6S B305770 [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Numéro de catalogue B305770
Poids moléculaire: 505.3 g/mol
Clé InChI: AZKVPKZMSADNBC-RQZCQDPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDM-I, and it is a thiazolidinone derivative that has been synthesized through a multi-step process.

Mécanisme D'action

The mechanism of action of BDM-I is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various metabolic pathways. BDM-I has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the degradation of acetylcholine.
Biochemical and Physiological Effects
BDM-I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BDM-I can inhibit the growth of cancer cells and induce apoptosis. BDM-I has also been shown to modulate the activity of enzymes involved in various metabolic pathways, including tyrosinase and acetylcholinesterase. In vivo studies have demonstrated that BDM-I can reduce inflammation and oxidative stress in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

BDM-I has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its potential applications in various fields. However, BDM-I also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the compound may have potential side effects that have not yet been fully characterized.

Orientations Futures

There are several future directions for research on BDM-I. One potential area of research is the development of BDM-I derivatives with improved potency and selectivity. Another area of research is the investigation of BDM-I as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of BDM-I and its potential side effects.

Méthodes De Synthèse

The synthesis of BDM-I involves several steps, including the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminothiazolidin-4-one, followed by the reaction of the resulting product with 2-oxo-2-(4-toluidino)acetic acid. The final step involves the coupling of the obtained intermediate with 4-chlorophenoxyacetic acid to yield BDM-I.

Applications De Recherche Scientifique

BDM-I has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BDM-I has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BDM-I has been studied for its ability to modulate the activity of enzymes involved in various metabolic pathways. In pharmacology, BDM-I has been evaluated for its potential as a therapeutic agent for various diseases.

Propriétés

Nom du produit

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Formule moléculaire

C21H17BrN2O6S

Poids moléculaire

505.3 g/mol

Nom IUPAC

2-[4-bromo-2-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H17BrN2O6S/c1-12-2-5-15(6-3-12)23-18(25)10-24-20(28)17(31-21(24)29)9-13-8-14(22)4-7-16(13)30-11-19(26)27/h2-9H,10-11H2,1H3,(H,23,25)(H,26,27)/b17-9+

Clé InChI

AZKVPKZMSADNBC-RQZCQDPDSA-N

SMILES isomérique

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O

SMILES canonique

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.